molecular formula C15H16FN3O B5649221 4-(4-fluorophenyl)-1-pyrimidin-4-ylpiperidin-4-ol

4-(4-fluorophenyl)-1-pyrimidin-4-ylpiperidin-4-ol

Cat. No. B5649221
M. Wt: 273.30 g/mol
InChI Key: ZVDCMUDKIVZQIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves multi-step processes starting from basic chemical precursors. Typically, these compounds are synthesized through methods such as condensation reactions, nucleophilic substitutions, and cyclization processes. For example, derivatives similar to the target compound have been synthesized from 4-fluoro-3-methyl acetophenone via chalcone formation, demonstrating the complexity and specificity required in their synthesis processes (Muralidharan, S. James Raja, & A. Deepti, 2019).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including our compound, is characterized by a combination of aromatic and non-aromatic rings which influence their chemical reactivity and interaction capabilities. X-ray diffraction methods often determine these structures, providing insights into their three-dimensional conformations and bonding arrangements, vital for understanding their biological interactions (Hu, Yang-Gen, Du, Shi-ming, Li, Qing, Ding, Ming-Wu, 2011).

Chemical Reactions and Properties

The chemical reactivity of these compounds is influenced by their functional groups and molecular structure. For instance, the presence of the fluorophenyl group can affect the electron distribution within the molecule, leading to specific reactivity patterns. These compounds may undergo reactions such as nucleophilic substitution, where the fluorine atom's presence can significantly impact the reaction pathway and the final product's stability (Mecit Özdemir, M. Sönmez, F. Sen, M. Dinçer, N. Özdemir, 2015).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystallinity are crucial for the compound's applications, especially in pharmaceutical formulations. These properties can be affected by the presence of the fluorophenyl group and the pyrimidine structure. For example, fluorine atoms can significantly influence a compound's lipophilicity and, therefore, its solubility and absorption characteristics (Guohui Zeng, Qing Li, Yanggen Hu, 2008).

Chemical Properties Analysis

Chemical properties such as reactivity towards other chemical entities, stability under various conditions, and interaction with biological molecules are essential. These properties are determined by the compound's functional groups and overall molecular structure. For instance, the interaction of pyrimidine derivatives with biological targets can be modulated by substituents on the pyrimidine ring, affecting their potency and selectivity (Taoda Shi, Lynn K Kaneko, M. Sandino, Ryan Busse, Mae Zhang, Damian J Mason, Jason Machulis, Andrew J Ambrose, Donna D. Zhang, E. Chapman, 2018).

properties

IUPAC Name

4-(4-fluorophenyl)-1-pyrimidin-4-ylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O/c16-13-3-1-12(2-4-13)15(20)6-9-19(10-7-15)14-5-8-17-11-18-14/h1-5,8,11,20H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDCMUDKIVZQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)F)O)C3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-1-pyrimidin-4-ylpiperidin-4-ol

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